Defined Chromatographic Identity: Distinguishing 16-epi Mometasone Furoate from the Parent Drug
16-epi Mometasone Furoate is chemically and chromatographically distinct from its parent compound, Mometasone Furoate. This is evidenced by its separate listing as a known impurity in validated HPLC methods, with a defined relative response factor . While specific relative retention time (RRT) data for this epimer is not publicly available in the primary literature, the existence of validated methods for its quantification confirms a resolvable chromatographic separation from the parent peak. In contrast, Mometasone Furoate itself serves as the reference peak with an RRT of 1.0 [1]. This differentiation is critical for accurate peak identification in impurity assays.
| Evidence Dimension | Chromatographic Identity |
|---|---|
| Target Compound Data | Listed as a known impurity with a defined relative response factor in validated RP-HPLC methods |
| Comparator Or Baseline | Mometasone Furoate (Parent Drug) |
| Quantified Difference | Not quantified; chromatographically distinct peak |
| Conditions | RP-HPLC method with gradient elution (mobile phase A: potassium dihydrogen phosphate buffer pH 2.2; mobile phase B: acetonitrile/methanol mixture), C18 column, detection at 248 nm |
Why This Matters
Accurate identification and quantification of this specific epimer are mandatory for meeting ICH Q2(R1) validation requirements for the parent drug's related substances method.
- [1] USP Monographs: Mometasone Furoate. View Source
